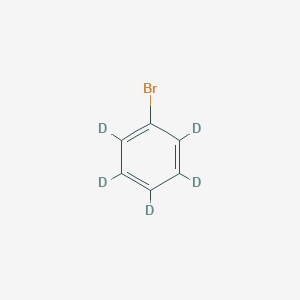

Bromobenzene-d5

Descripción general

Descripción

It has the chemical formula C6D5Br and a molecular weight of 162.04 g/mol . This compound is characterized by the substitution of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity of 99.5 atom% D .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromobenzene-d5 is synthesized by the bromination of benzene-d6. The process involves adding liquid bromine dropwise to a mixture of benzene-d6 and iron shavings. The mixture is then heated to maintain a faint boiling for about four hours. After cooling to room temperature, water is added to quench the reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through an eco-friendly process involving the substitution of one of the C—H protons of the benzene ring with a highly reactive hypobromous acid generated in situ. This method involves activating a water-soluble brominating reagent with a mineral acid at elevated temperatures and atmospheric pressure .

Análisis De Reacciones Químicas

Halogenation of Benzene-d₆

A classical method involves bromination of benzene-d₆ using bromine (Br₂) in the presence of iron shavings as a catalyst :

-

Conditions : Dropwise addition of Br₂ to benzene-d₆ at reflux (~80°C) for 4 hours.

-

Yield : Not explicitly stated, but the procedure isolates the product via extraction and neutralization .

Catalytic Deuterium Exchange

An alternative route employs platinum on carbon (Pt/C) in deuterium oxide (D₂O) with isopropanol and cyclohexane :

-

Conditions : 90°C for 24 hours under argon.

-

Yield : 86% after purification via liquid-liquid extraction .

Preparation of Orthoterphenyl-d₁₀

Bromobenzene-d₅ undergoes Suzuki-Miyaura coupling to form orthoterphenyl-d₁₀ (OTP-d₁₀), a deuterated liquid scintillator :

Deuterium-Labeled Intermediates

Its use in deuteration reactions enables precise tracking of hydrogen/deuterium exchange in mechanistic studies .

Metabolic Pathways

In vivo studies reveal bromobenzene-d₅ is metabolized to bromohydroxyphenyl mercapturic acids in rats :

-

Process : Hepatic oxidation forms reactive intermediates that conjugate with glutathione (GSH), yielding mercapturic acids.

-

Detection : Isotopic labeling (d₅) aids in distinguishing endogenous vs. exogenous metabolites via mass spectrometry .

Reactivity in Spectroscopic Studies

Bromobenzene-d₅’s low proton content makes it ideal for NMR spectroscopy:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bromobenzene-d5 is increasingly utilized in drug development and formulation, particularly in the creation of deuterated active pharmaceutical ingredients (APIs). The advantages of deuterated drugs over their non-deuterated counterparts include:

- Extended Half-Life : Deuterated compounds often exhibit longer half-lives, which can enhance therapeutic efficacy.

- Improved Metabolic Stability : The substitution of hydrogen with deuterium can lead to reduced metabolic breakdown, resulting in fewer toxic metabolites.

- Lower Dosing Frequency : Due to their slower pharmacokinetic profiles, deuterated drugs may require fewer doses, improving patient compliance.

Case Study: Treatment of Neurological Disorders

Research indicates that this compound derivatives are being explored for treating conditions such as schizophrenia and Alzheimer's disease. Studies have shown that these compounds can modulate neurotransmitter systems more effectively than traditional drugs, potentially leading to improved treatment outcomes .

The electronics industry has adopted this compound for its role in manufacturing high-performance components, particularly in OLED (Organic Light Emitting Diode) displays. The use of deuterated solvents like this compound enhances the performance and longevity of electronic devices due to the kinetic isotope effect.

Key Benefits:

- Enhanced Device Performance : Deuterated compounds contribute to faster microprocessors and longer-lasting displays.

- Increased Demand : The growing market for electronic devices has led to a surge in the demand for this compound as a key material in production processes .

Data Table: Electronic Properties of this compound

| Application | Benefit |

|---|---|

| OLED Displays | Higher quality and longevity |

| Microprocessors | Increased speed |

NMR Solvent Applications

This compound is widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique isotopic composition allows for clearer spectral results since deuterium does not interfere with proton NMR signals.

Advantages:

- Reduced Background Noise : The absence of hydrogen reduces spectral overlap, allowing for more accurate analysis.

- Versatility : It serves as an ideal solvent for various organic compounds during NMR analysis .

Mecanismo De Acción

The mechanism of action of bromobenzene-d5 primarily involves its role as a solvent and reagent in various chemical reactions. In NMR spectroscopy, the deuterium atoms in this compound do not interfere with the magnetic resonance signals of other nuclei, making it an ideal solvent for studying complex molecules . In the formation of Grignard reagents, this compound reacts with magnesium to form phenylmagnesium bromide, which can then participate in further chemical transformations .

Comparación Con Compuestos Similares

Bromobenzene: The non-deuterated version of bromobenzene-d5, with the chemical formula C6H5Br.

Chlorobenzene-d5: A deuterated derivative of chlorobenzene, with similar applications in NMR spectroscopy.

Iodobenzene-d5: A deuterated derivative of iodobenzene, also used in NMR spectroscopy.

Uniqueness: this compound is unique due to its high isotopic purity and its specific applications in NMR spectroscopy and the development of deuterated drugs. Its deuterium content provides distinct advantages in reducing interference in NMR spectra and improving the metabolic stability of pharmaceuticals .

Actividad Biológica

Bromobenzene-d5 (C₆D₅Br), a perdeuterated derivative of bromobenzene, has garnered attention in various scientific fields due to its unique properties and applications. This article explores its biological activity, applications in pharmaceuticals, environmental science, and as an NMR solvent, supported by relevant data and case studies.

This compound features the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆D₅Br |

| Molecular Weight | 162.04 g/mol |

| Melting Point | -31 °C |

| Density | 1.539 g/mL |

| Purity | 99% |

These properties make this compound suitable for various applications, particularly in the pharmaceutical industry.

Applications in Pharmaceuticals

This compound is increasingly used in the pharmaceutical sector due to the advantages of deuterated compounds over their non-deuterated counterparts. Research indicates that deuterated drugs can enhance metabolic stability, reduce toxic metabolite formation, and improve drug efficacy and safety. Specifically, this compound is utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs) aimed at treating conditions such as:

- Schizophrenia

- Hay Fever

- Migraines

- Alzheimer's Disease

Recent studies have shown that deuterated drugs can significantly increase their half-life and reduce pharmacokinetic variability, leading to more predictable therapeutic outcomes .

Environmental Impact

This compound is also noted for its potential environmental implications. As a synthetic organic compound, it poses risks to aquatic life due to its toxicity. The compound is classified as very toxic to aquatic organisms with long-lasting effects, necessitating careful handling and disposal practices . Its use in environmental analysis highlights the need for monitoring pollutants that may include brominated compounds.

NMR Solvent Applications

In nuclear magnetic resonance (NMR) spectroscopy, this compound serves as an effective solvent. The substitution of hydrogen with deuterium allows for clearer spectral data since deuterium does not interfere with proton NMR signals. This property is particularly useful for studying complex organic molecules where precise structural information is required .

Case Studies

-

Synthesis of Deuterated Compounds :

A study demonstrated the use of this compound in synthesizing various deuterated aromatic compounds. The reaction conditions were optimized using this compound as a solvent, leading to high yields of the desired products without significant side reactions . -

Pharmaceutical Development :

Research conducted on a new class of deuterated drugs indicated that incorporating this compound into the synthesis pathway improved the pharmacokinetic profile of the resulting compounds. This study emphasized the importance of using deuterated solvents to minimize unwanted reactions during drug development processes .

Propiedades

IUPAC Name |

1-bromo-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961874 | |

| Record name | 1-Bromo(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-57-5 | |

| Record name | Bromobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bromobenzene-d5 primarily used for in scientific research?

A1: this compound is primarily used as a deuterated solvent in various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, , , , ] and infrared (IR) spectroscopy []. Its deuterated nature minimizes interference from solvent signals, allowing for clearer observation of the compounds being studied.

Q2: Can you provide some examples of how this compound is employed in chemical reactions?

A3: this compound serves as a valuable starting material in the synthesis of deuterium-labeled compounds. For example, it plays a crucial role in synthesizing deuterated versions of pharmaceutically relevant molecules like 2,5-Bis(4-amidinophenyl)furan and 2,5-Bis[4-(methoxyamidino)phenyl]furan []. These labeled compounds are vital for studying drug metabolism and other biological processes.

Q3: The research mentions studying molecular motions in liquids. How is this compound involved in this?

A4: Researchers utilized this compound, alongside its non-deuterated counterpart, to investigate the impact of pressure on molecular movements in liquids []. By analyzing the nuclear spin-lattice relaxation times of these compounds under varying pressures, they gained insights into how pressure affects the rotational and translational motions of molecules in liquid states.

Q4: One study mentions "resonance-enhanced multiphoton ionization (REMPI) spectroscopy." What role does this compound play in this technique?

A5: In REMPI spectroscopy, researchers employed this compound alongside bromobenzene to gain a deeper understanding of the vibrational modes within the molecules []. By comparing the spectra obtained from both the deuterated and non-deuterated forms, they could accurately assign vibrational bands and study isotopic shifts, providing detailed insights into the molecules' energy levels and vibrational characteristics.

Q5: The provided research highlights "methylaluminoxane (MAO)" in the context of olefin polymerization. What is the connection with this compound?

A6: The connection lies in understanding the interactions of MAO with neutral donors, a crucial aspect of olefin polymerization catalysis []. While this compound is not directly involved with MAO, it serves as the solvent in NMR studies investigating these interactions. The choice of solvent is crucial for accurate NMR analysis, and this compound, due to its deuterated nature, provides a clean background signal, enabling a clearer understanding of the MAO chemistry.

Q6: How is this compound contributing to research on hafnium complexes and their catalytic activity?

A7: this compound plays a key role as a solvent in studying the reactivity of cationic hafnium silyl complexes, particularly in sigma-bond metathesis reactions []. These reactions are significant in organometallic chemistry and catalysis. Using this compound as the solvent allows researchers to monitor the reaction progress and identify intermediate species using NMR spectroscopy, ultimately aiding in understanding the reaction mechanisms and catalytic properties of these hafnium complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.